Diallylmelamine (CAS 91-77-0), also known as N2,N2-diallylmelamine, is a specialized bifunctional triazine derivative featuring two reactive allyl groups and two primary amino groups . It serves as a highly versatile crosslinking monomer and reactive precursor in advanced polymer synthesis, adhesives, and surface coatings [1]. Unlike standard melamine, its allyl functionality enables direct participation in radical polymerizations—such as inverse vulcanization with elemental sulfur or grafting onto polyolefin backbones—while preserving the primary amines for subsequent functionalization, such as N-halamine chlorination or formaldehyde condensation [2]. This dual reactivity makes it a critical procurement choice for applications requiring both robust carbon-carbon crosslinking and active amine sites within the final polymer matrix [3].
Attempting to substitute Diallylmelamine with standard melamine or conventional allyl crosslinkers, such as triallyl cyanurate (TAC) or styrene, severely compromises dual-cure and post-polymerization functionalization workflows [1]. Standard melamine lacks polymerizable vinyl or allyl groups, rendering it incapable of undergoing radical copolymerization for sulfur-based thermosets or direct polyolefin grafting [2]. Conversely, standard allyl monomers lack the free primary amino groups required to form stable N-halamine biocidal sites or to provide chemical affinity for melamine-formaldehyde overglazes [3]. For manufacturers requiring both radical-curable integration into a polymer backbone and reactive amine sites for secondary curing or functionalization, generic substitutes fail to provide this specific bifunctionality, leading to catastrophic delamination in coatings or failure in active chlorine loading for filtration membranes[4].
In the production of melamine-glazed polyester substrates, standard styrene-crosslinked polyesters suffer from poor interfacial bonding with melamine-formaldehyde glazes, leading to peeling and blistering under hydrothermal stress [1]. When Diallylmelamine is utilized as the crosslinking monomer, the allyl groups cure with the polyester backbone, while the exposed triazine amino groups chemically bond with the melamine glaze [2]. Laminates crosslinked with 30 parts Diallylmelamine per 70 parts polyester maintained intact, blister-free coatings with zero loss of gloss even after 5 hours of boiling water exposure, whereas conventional styrene-crosslinked baselines exhibited severe peeling and delamination [3].
| Evidence Dimension | Coating adhesion under hydrothermal stress (5-hour boiling water test) |
| Target Compound Data | Intact, blister-free coating with zero gloss loss |
| Comparator Or Baseline | Styrene-crosslinked polyester (severe peeling and blistering) |
| Quantified Difference | Complete prevention of delamination |
| Conditions | Melamine-formaldehyde glazed unsaturated polyester substrate, boiled in water for 5 hours |
Essential for manufacturers of high-durability laminates and molded plastics who need flawless adhesion between bulk polyester substrates and hard, scratch-resistant melamine surface glazes.
Elemental sulfur can be copolymerized with Diallylmelamine via thermally induced radical copolymerization to create stable, crosslinked thermosets, overcoming the instability of pure polymeric sulfur[1]. Compared to many standard sulfur-containing polymers which exhibit low thermal softening points, the incorporation of Diallylmelamine yields a rigid crosslinked network [2]. At a 50/50 wt% ratio of sulfur to Diallylmelamine, the resulting amorphous copolymer achieves a glass transition temperature (Tg) of 68 °C, and at a 70/30 ratio, a Tg of 74 °C [3]. This significantly outperforms conventional linear polymeric sulfur and standard inverse vulcanized materials, preventing depolymerization and providing the thermal stability required for elevated-temperature applications [4].
| Evidence Dimension | Glass transition temperature (Tg) of sulfur copolymers |
| Target Compound Data | Tg of 68 °C to 74 °C (at 50-70 wt% sulfur) |
| Comparator Or Baseline | Standard linear polysulfides (typically sub-room temperature to low Tg) |
| Quantified Difference | Substantial elevation into the 68–74 °C range |
| Conditions | Thermally induced radical copolymerization at 155–175 °C |
Enables the procurement of a monomer that stabilizes cheap elemental sulfur into high-Tg, functionalized thermosets suitable for solid-state sorbents and advanced materials.
For the fabrication of rechargeable biocidal water filtration membranes, Diallylmelamine acts as a superior bifunctional grafting agent [1]. Its allyl groups allow radical grafting onto poly(vinyl alcohol-co-ethylene) (PVA-co-PE) nanofibrous backbones during reactive extrusion, while its primary amines are subsequently chlorinated to form active N-halamines [2]. Membranes functionalized with Diallylmelamine achieved an extraordinary active chlorine content of up to 3380 ppm after 6 hours of chlorination[3]. In stark contrast, standard non-porous hot-pressed films or systems lacking the high-density amine retention of the Diallylmelamine-grafted network achieved less than 30 ppm of active chlorine, representing a greater than 100-fold increase in biocidal loading capacity[4].
| Evidence Dimension | Active chlorine loading capacity |
| Target Compound Data | Up to 3380 ppm active chlorine |
| Comparator Or Baseline | Conventional hot-pressed non-porous films (<30 ppm) |
| Quantified Difference | >100-fold increase in active chlorine content |
| Conditions | PVA-co-PE nanofibrous membranes grafted via reactive extrusion, chlorinated for 6 hours |
Crucial for membrane manufacturers seeking to produce highly durable, rechargeable antimicrobial filters with maximum pathogen-neutralizing capacity per unit area.
Used in the formulation of unsaturated polyester bulk molding compounds (BMCs) and sheet molding compounds (SMCs) to provide reactive amine sites that chemically bond with melamine-formaldehyde surface glazes, eliminating delamination under hydrothermal stress [1].
Procured by materials scientists developing stable, high-Tg sulfur thermosets for CO2 capture, heavy metal remediation, or advanced battery materials, leveraging its ability to crosslink elemental sulfur while imparting amine functionality [2].
Utilized in reactive extrusion and polymer grafting workflows to introduce dense primary amine sites onto polyolefin or PVA backbones, which are subsequently chlorinated to yield high-capacity, rechargeable N-halamine biocidal surfaces[3].
Incorporated into toughened epoxy adhesive formulations as a specialized amine curing agent or toughener component, providing controlled reactivity and improved adhesion profiles in industrial bonding applications [4].
Irritant